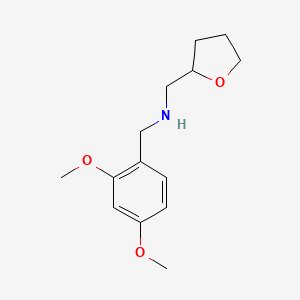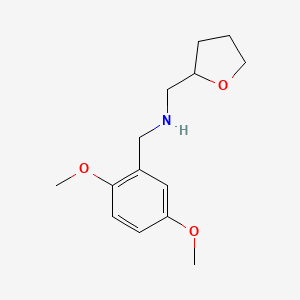
3-(2-Chloro-benzylamino)-propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-Chloro-benzylamino)-propan-1-ol" is a chemical of interest due to its potential biological activities. It is structurally related to various compounds that have been synthesized and studied for their biological properties, such as inhibition of inflammatory factors, antimicrobial, and antioxidant activities, as well as adrenergic blocking and sympatholytic activities .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of aromatic amines with epoxides or alcohols. For instance, the synthesis of (S)-(+)-3-arylamino-1-chloropropan-2-ols was achieved by the epoxide ring opening of (±)-epichlorohydrin with different aromatic amines in the presence of Candida rugosa lipase . This method provides a regio- and enantioselective approach to obtain the desired chiral amines. Similarly, other related compounds have been synthesized through various organic reactions, including protection reactions, bromination, and nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(2-Chloro-benzylamino)-propan-1-ol" has been elucidated using techniques such as X-ray diffraction . These studies provide detailed information about the crystal structure and spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with a similar structure to "3-(2-Chloro-benzylamino)-propan-1-ol" have been shown to participate in various chemical reactions. For example, the reaction of 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one with a 2-chlorobenzothiazole group and triethylamine in ethanol under reflux conditions leads to the formation of imidazo[2,1-b]benzothiazole derivatives . These reactions are important for the diversification of the chemical structure and the potential enhancement of biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "3-(2-Chloro-benzylamino)-propan-1-ol" have been characterized. For instance, the ionization constants (pKa) of certain Mannich bases indicate that they are likely to be protonated at physiological pH, which can affect their biological activity . Additionally, the lipophilicity, solubility, and stability of these compounds are important parameters that influence their pharmacokinetic and pharmacodynamic profiles.
科学的研究の応用
Catalytic Applications
The compound "1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride" was utilized to synthesize phosphinite ligands, which were further used to create cationic derivatives with Ru(II) complexes. These complexes demonstrated efficient catalytic activity in the transfer hydrogenation of various ketones, achieving up to 99% conversions. This showcases the compound's potential in catalysis, particularly in the synthesis of alcohols from ketones with high efficiency and conversion rates (Aydemir et al., 2014).
Antimicrobial Activity
A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated for their antimicrobial activity against various pathogenic strains, including Aspergillus species and Candida albicans. Some compounds demonstrated significant antifungal activity, with one specific derivative showing more than 90% inhibition against three pathogenic strains at a particular concentration, highlighting the compound's potential in antimicrobial applications (Prasad et al., 2008).
Kinase Inhibition and Anticancer Activity
3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were also investigated for their inhibitory activity against Src kinase and their anticancer activity on human breast carcinoma cells. One derivative exhibited significant inhibitory potency, suggesting the relevance of these compounds in developing potential therapeutic agents for cancer treatment (Sharma et al., 2010).
特性
IUPAC Name |
3-[(2-chlorophenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHIXJRENDGCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389989 |
Source


|
| Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69739-55-5 |
Source


|
| Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)


![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)







![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)